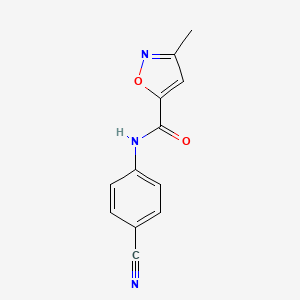

![molecular formula C15H20N2O3S B4619553 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4619553.png)

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives, including those with sulfonyl groups, often involves cyclo-condensation reactions or reactions involving sulfonylhydrazones. These methods provide a controlled way to introduce sulfonyl groups to different positions on the pyrazole ring, which is crucial for the synthesis of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. For example, Zhu et al. (2014) developed a selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, highlighting the importance of sulfonyl group migrations in the synthesis process (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the arrangement of rings and the dihedral angles formed between them, which affect their chemical behavior and potential interactions with other molecules. For instance, the structure of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate reveals significant details about the dihedral angles and the packing of the molecules in the crystal, providing insights into the molecular structure of related pyrazole compounds (Bassam Abu Thaher et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives, including those with sulfonyl groups, participate in various chemical reactions that modify their structure and properties. The transformation of propargyl alcohol and N-sulfonylhydrazone into 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole demonstrates the reactivity of these compounds and the potential to generate novel structures through tandem transformations (Yuanxun Zhu et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and the interactions between molecules in the solid state. The synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide valuable information on the crystal structure and physical properties of similar compounds (S. Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are influenced by their functional groups, which determine their reactivity and potential applications. The presence of sulfonyl groups, for instance, can significantly affect the compound's reactivity towards nucleophiles and electrophiles, as well as its acidity and basicity. The synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents exemplifies the modification of chemical properties through sulfonylation (I. G. Povarov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Evaluation

- A series of 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized, demonstrating significant anti-inflammatory activity and activity against microbial strains, highlighting their potential in developing new therapeutic agents (Kendre et al., 2013).

- Another study focused on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying potent and selective inhibitors such as celecoxib, illustrating the role of pyrazole derivatives in anti-inflammatory drug development (Penning et al., 1997).

Chemical Synthesis and Structural Studies

- The development of efficient synthesis methods for 3,5-disubstituted pyrazoles through one-pot, two-component modular synthesis demonstrates the versatility of pyrazole compounds in chemical synthesis and the potential for creating diverse chemical entities (Mohamady et al., 2018).

- Structural analysis of NH-pyrazoles and their annular tautomerism has provided insights into the hydrogen bonding patterns and tautomeric preferences, crucial for designing compounds with specific properties (Cornago et al., 2009).

Catalysis and Green Chemistry Applications

- Pyrazole-oxidoperoxido-molybdenum(VI) complexes have been used as catalysts for the oxidation of organic sulfides in aqueous media, showcasing the environmental benefits of using water as the sole solvent and the efficiency of pyrazole-based catalysts in organic transformations (Bruno et al., 2020).

Molecular Dynamics and Computational Studies

- Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and characterized, with their reactivity and biological activities evaluated through DFT calculations, molecular dynamics simulations, and biological assays, contributing to the understanding of their potential as antioxidant and α-glucosidase inhibitors (Pillai et al., 2019).

Eigenschaften

IUPAC Name |

1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-5-8-20-14-9-12(3)15(10-11(14)2)21(18,19)17-7-6-13(4)16-17/h6-7,9-10H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKITOHWRNGKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)

![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B4619512.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)

![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4619536.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4619537.png)

![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)

![N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4619545.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4619582.png)

![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4619585.png)